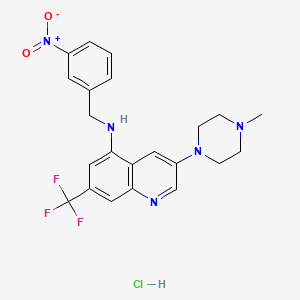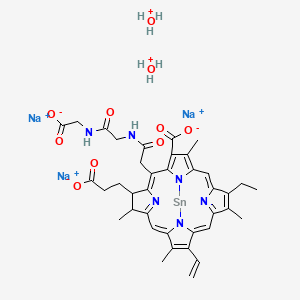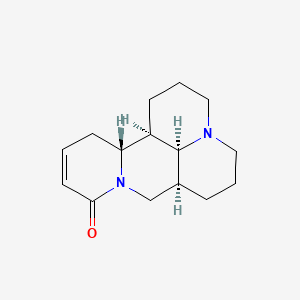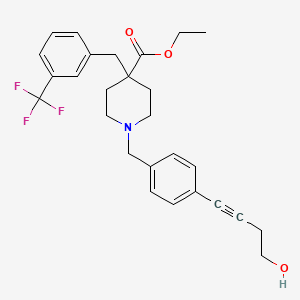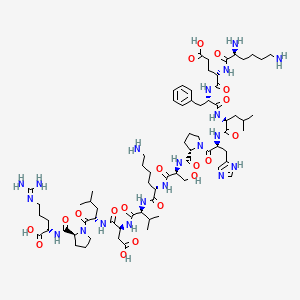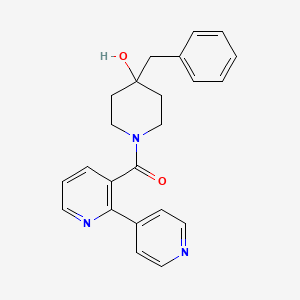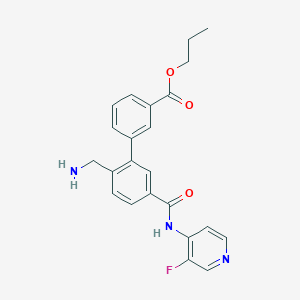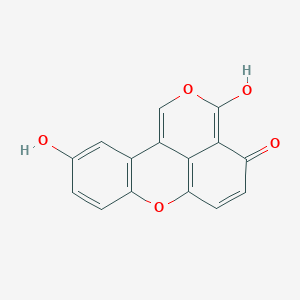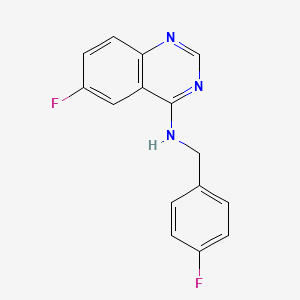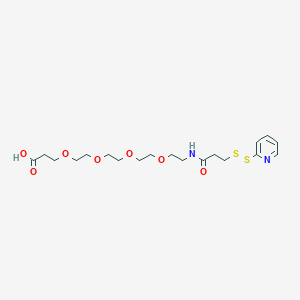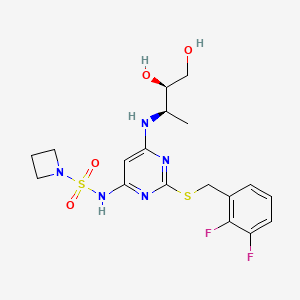
SRT3109
描述
科学研究应用
作用机制
SRT3109 通过与趋化因子受体 CXCR2 结合而发挥其作用,从而抑制其活性 . CXCR2 是一种受体,介导中性粒细胞向炎症部位迁移。 通过拮抗 CXCR2,this compound 阻止中性粒细胞募集到组织中,从而减少炎症 . 这种机制使 this compound 成为研究炎症性疾病和开发抗炎疗法的宝贵工具 .
生化分析
Biochemical Properties
SRT3109 interacts with the CXCR2 receptor, a chemokine receptor that plays a crucial role in the chemotaxis of neutrophils . This interaction is significant in biochemical reactions as it influences the movement and function of neutrophils, which are essential components of the immune system .
Cellular Effects
In terms of cellular effects, this compound influences various types of cells, particularly neutrophils. By binding to the CXCR2 receptor, this compound can regulate neutrophil mobilization from the bone marrow . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its antagonistic action on the CXCR2 receptor . By binding to this receptor, this compound can inhibit the normal function of CXCR2, thereby affecting the chemotaxis of neutrophils .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, the compound has been found to have a solubility of 10 mM in DMSO . The stability of this compound is also noteworthy, with the compound remaining stable for up to 3 years at -20°C in powder form, and for up to 6 months at -80°C in solvent .
准备方法
现有文献中没有详细介绍 SRT3109 的合成路线和反应条件。 已知该化合物是合成的,并以粉末形式供应,纯度 ≥ 98% . 该化合物以粉末形式在 -20°C 储存,可稳定保存三年 . This compound 的工业生产方法尚未公开,这可能是由于商业机密原因。
化学反应分析
SRT3109 会发生各种化学反应,主要涉及其作为 CXCR2 拮抗剂的作用。 已知该化合物与 CXCR2 相互作用,以 pIC50 值为 8.2 抑制其活性 . 这些反应中使用的具体反应类型、常见试剂和条件尚未得到广泛的记录。 已知该化合物在 ≥ 100 mg/mL 的浓度下可溶于 DMSO .
相似化合物的比较
SRT3109 对 CXCR2 受体的亲和力和特异性很高,pIC50 值为 8.2 . 同样靶向 CXCR2 的类似化合物包括 SB225002 和 SCH527123 . this compound 以其更高的效力和选择性而著称,使其成为研究应用中的首选 .
如果您有任何其他问题或需要进一步的详细信息,请随时提问!
属性
IUPAC Name |
N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[[(2R,3R)-3,4-dihydroxybutan-2-yl]amino]pyrimidin-4-yl]azetidine-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F2N5O4S2/c1-11(14(27)9-26)21-15-8-16(24-31(28,29)25-6-3-7-25)23-18(22-15)30-10-12-4-2-5-13(19)17(12)20/h2,4-5,8,11,14,26-27H,3,6-7,9-10H2,1H3,(H2,21,22,23,24)/t11-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKPEMXUBULFBM-RISCZKNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)O)NC1=CC(=NC(=N1)SCC2=C(C(=CC=C2)F)F)NS(=O)(=O)N3CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](CO)O)NC1=CC(=NC(=N1)SCC2=C(C(=CC=C2)F)F)NS(=O)(=O)N3CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F2N5O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659631 | |
| Record name | N-(2-{[(2,3-Difluorophenyl)methyl]sulfanyl}-6-{[(2R,3R)-3,4-dihydroxybutan-2-yl]amino}pyrimidin-4-yl)azetidine-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204707-71-0 | |
| Record name | AZD-5122 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204707710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-{[(2,3-Difluorophenyl)methyl]sulfanyl}-6-{[(2R,3R)-3,4-dihydroxybutan-2-yl]amino}pyrimidin-4-yl)azetidine-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZD-5122 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KT86HK4WX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the purpose of using a carbon-14 labeled version of AZD5122 in the research?
A1: Researchers synthesized [(14)C]AZD5122, a version of the drug where a carbon atom in the pyrimidine ring is replaced with its radioactive isotope, carbon-14. [] This modification allowed them to conduct a microtracer study. In this type of study, a very small dose of the radioactive drug is administered alongside a standard dose of the non-radioactive drug. This technique helps determine the absolute oral bioavailability of AZD5122. By tracking the radioactive signal from [(14)C]AZD5122 in the body, scientists can accurately measure how much of the orally administered drug reaches the bloodstream compared to the intravenously administered dose. This information is crucial for understanding the drug's pharmacokinetic profile in humans. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



